Product packaging for 2,4-Dichloro-3,6-difluoroaniline(Cat. No.:)

2,4-Dichloro-3,6-difluoroaniline

Cat. No.: B15047421
M. Wt: 197.99 g/mol
InChI Key: BDMKULGUBJTLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Context in Contemporary Organic Chemistry Research

2,4-Dichloro-3,6-difluoroaniline is a halogenated aniline (B41778), a class of compounds that holds considerable significance in modern organic chemistry. These molecules are characterized by an aniline core substituted with one or more halogen atoms. The presence and position of these halogens dramatically influence the electronic properties and reactivity of the aromatic ring and the amino group. This makes halogenated anilines, including this compound, valuable as versatile building blocks and intermediates in the synthesis of a wide array of more complex molecules. knowde.comresearchgate.net Their utility spans from the development of pharmaceuticals and agrochemicals to the creation of advanced materials. knowde.comguidechem.com The specific substitution pattern of this compound, with its combination of chlorine and fluorine atoms, offers unique reactivity and makes it a subject of interest in targeted synthetic applications.

Overview of Halogenated Anilines in Advanced Chemical Synthesis

Halogenated anilines are fundamental starting materials in numerous advanced chemical syntheses. researchgate.netnih.gov The carbon-halogen bonds can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are pivotal for the construction of carbon-carbon and carbon-nitrogen bonds. galchimia.com These reactions are foundational in the assembly of complex molecular architectures. Furthermore, the amino group of halogenated anilines can be readily diazotized and subsequently replaced, offering a pathway to a diverse range of functional groups. evonik.com The type and position of the halogen substituents also direct further electrophilic substitution reactions on the aromatic ring, allowing for regioselective synthesis of polysubstituted aromatic compounds. beilstein-journals.org This controlled reactivity is crucial in the multistep synthesis of intricate target molecules.

Scope and Research Objectives for this compound

Research concerning this compound is primarily focused on its role as a key intermediate in the synthesis of high-value chemical products. A significant application lies in its use as a precursor for certain agrochemicals and pharmaceuticals. chemscene.com For instance, it is a known environmental transformation product of the insecticide teflubenzuron. nih.gov The specific arrangement of its chloro and fluoro substituents makes it a unique building block, and research objectives often revolve around exploring its reactivity in various synthetic transformations to create novel compounds with desired biological or material properties. Investigations into more efficient and selective methods for its synthesis are also an active area of research, aiming to improve yields and reduce the environmental impact of its production.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₆H₃Cl₂F₂N
Molecular Weight198.00 g/mol
CAS Number1314936-85-0

Data sourced from ChemScene. chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2F2N B15047421 2,4-Dichloro-3,6-difluoroaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Cl2F2N

Molecular Weight

197.99 g/mol

IUPAC Name

2,4-dichloro-3,6-difluoroaniline

InChI

InChI=1S/C6H3Cl2F2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2

InChI Key

BDMKULGUBJTLBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)N)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,4 Dichloro 3,6 Difluoroaniline

De Novo Synthesis Approaches

The creation of 2,4-dichloro-3,6-difluoroaniline from basic chemical building blocks, known as de novo synthesis, is a cornerstone of its industrial production. These methods are characterized by their reliance on readily available precursors and a sequence of carefully controlled chemical reactions.

Multi-Step Synthetic Pathways from Readily Available Precursors

The most common approaches to synthesizing this compound involve a series of well-established chemical transformations. These pathways are designed to introduce the necessary chloro, fluoro, and amino functional groups onto an aromatic ring with high precision.

A frequently employed strategy begins with a substituted benzene (B151609) derivative, which undergoes nitration to introduce a nitro group. This nitro group then serves as a precursor to the aniline (B41778) functionality through a subsequent reduction step.

A common starting material for one such pathway is 1,2,4-trichlorobenzene, which is first nitrated to form 2,4,5-trichloronitrobenzene. google.com This intermediate then undergoes fluorination to yield 2,4-difluoro-5-chloronitrobenzene. The final step involves the reduction of the nitro group to an amine and the removal of the remaining chlorine atom, a process that can be achieved through catalytic hydrogenation. google.comgoogle.com This reduction is a critical transformation in the synthesis of anilines from nitroaromatic compounds. beilstein-journals.org

Similarly, 1,3,5-trichlorobenzene (B151690) can be used as a starting point. It is first converted to 1-chloro-3,5-difluorobenzene (B74746) via a halogen exchange reaction. This product is then subjected to dichlorination and nitration in a single reactor to produce a mixture of trichlorodifluoronitrobenzenes. Subsequent reduction of this mixture yields a combination of 2,6-difluoroaniline (B139000) and 2,4-difluoroaniline (B146603). researchgate.net

The reduction of the nitro group is a fundamental step in organic synthesis. beilstein-journals.org A variety of methods can be employed, including the use of iron powder in the presence of an acid or a metal-free approach using trichlorosilane. beilstein-journals.orggoogle.com

Table 1: Example of a Multi-Step Synthesis via Nitration and Reduction

StepReactantReagentsProduct
11,2,4-TrichlorobenzeneNitrating agent2,4,5-Trichloronitrobenzene
22,4,5-TrichloronitrobenzeneFluorinating agent2,4-Difluoro-5-chloronitrobenzene
32,4-Difluoro-5-chloronitrobenzeneReducing agent (e.g., H₂, Pd/C)2,4-Difluoroaniline

This table provides a generalized overview. Specific reaction conditions and yields can vary.

The precise placement of halogen atoms on the aromatic ring, known as regioselectivity, is crucial for the successful synthesis of this compound.

Chlorination: The introduction of chlorine atoms can be achieved using various reagents and catalysts. For instance, the direct chlorination of unprotected anilines can be accomplished using copper(II) chloride in ionic liquids, which often leads to high yields of the para-chlorinated product. nih.govresearchgate.net Other methods include the use of sulfonyl chloride, elemental chlorine, or N-chlorosuccinimide. nih.gov For specific applications, palladium-catalyzed meta-C–H chlorination of anilines and phenols has been developed, utilizing norbornene as a mediator. nih.gov

Fluorination: The introduction of fluorine atoms often involves nucleophilic substitution reactions where chlorine atoms are replaced by fluorine. This can be achieved using reagents like potassium fluoride (B91410) in a suitable solvent. google.comgoogle.com The use of I(I)/I(III) catalysis has emerged as a method for the regioselective fluorination of various organic molecules, including allenes and dienes. nih.govnih.gov

A key intermediate, 2,4-difluoro-5-chloronitrobenzene, is formed through the specific fluorination of 2,4,5-trichloronitrobenzene, where two chlorine atoms are replaced by fluorine. google.comgoogle.com

Table 2: Key Halogenation Reactions

Reaction TypeSubstrateReagent/CatalystProduct Feature
ChlorinationUnprotected AnilinesCuCl₂ in Ionic LiquidPara-chlorination nih.govresearchgate.net
ChlorinationAnilines/PhenolsPd-catalyst/NorborneneMeta-chlorination nih.gov
Fluorination2,4,5-TrichloronitrobenzeneKF2,4-Difluoro-5-chloronitrobenzene google.comgoogle.com
FluorinationAllenesI(I)/I(III) catalystRegioselective fluorination nih.gov

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an organic and an aqueous phase. fluorochem.co.ukwikipedia.orgijirset.com This is particularly useful in halogen exchange reactions, where an inorganic fluoride salt (often in a solid or aqueous phase) needs to react with an organic substrate.

Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, transport the fluoride anion from the aqueous or solid phase into the organic phase, where it can react with the substrate. fluorochem.co.ukwikipedia.org This enhances reaction rates and allows for milder reaction conditions. fluorochem.co.uk The use of crown ethers and polyethylene (B3416737) glycols as phase-transfer catalysts for fluorination reactions with alkali metal fluorides has also been explored. nih.gov

In the context of synthesizing precursors for this compound, PTC can be employed to improve the efficiency of the fluorination step, for example, in the conversion of a trichloronitrobenzene derivative to a difluorochloronitrobenzene. google.com

Hydrogen bonding phase-transfer catalysis (HB-PTC) is a more recent development that utilizes neutral hydrogen bond donors to facilitate the dissolution and reaction of alkali metal fluorides. nih.govacs.orgnih.gov

Table 3: Common Phase Transfer Catalysts in Halogen Exchange

Catalyst TypeExamplesApplication
Quaternary Ammonium SaltsBenzyltriethylammonium chloride, Methyltricaprylammonium chlorideTransporting anionic reactants wikipedia.org
Quaternary Phosphonium SaltsHexadecyltributylphosphonium bromideHigh-temperature applications wikipedia.org
Crown Ethers18-Crown-6Selective cation binding fluorochem.co.uknih.gov
Polyethylene Glycols (PEGs)-Practical industrial applications wikipedia.org
Hydrogen Bond DonorsChiral bis-ureaAsymmetric nucleophilic fluorinations nih.govacs.org

Novel and Green Chemistry Synthetic Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. rsc.orgbeilstein-journals.org

While many traditional methods for synthesizing halogenated anilines rely on transition-metal catalysts, there is increasing interest in developing metal-free alternatives. nih.govacs.org These methods avoid the potential for metal contamination in the final product and can offer simpler purification procedures.

One such approach involves the direct amination of arylboronic acids with an electrophilic nitrogen source under basic aqueous conditions. acs.org This method has been shown to be effective for a range of substituted anilines. Another strategy is the visible-light-mediated chlorination of toluenes using N,N-dichloroacetamide as the chlorinating agent, which proceeds without the need for metal catalysts or radical initiators. mdpi.com Furthermore, metal-free amination reactions have been developed for the synthesis of specific aniline derivatives, such as 3-trifluoromethyl anilines. rsc.org These innovative, metal-free approaches offer promising avenues for the cleaner synthesis of halogenated anilines. rsc.orgresearchgate.netnih.gov

Photoinduced Synthetic Routes for Fluoroalkylation of Anilines

Modern synthetic chemistry has increasingly embraced photoredox catalysis for its mild and sustainable reaction conditions. nih.gov Photoinduced methods offer powerful, transition-metal-free pathways for the fluoroalkylation of organic molecules, including anilines. nih.govacs.org These reactions can be driven by visible light, providing access to a variety of fluoroalkylated anilines under gentle conditions. nih.gov

One prominent strategy involves the use of an organic photocatalyst, such as Eosin Y, which, upon photoirradiation, initiates a single electron transfer (SET) event with a fluorinated radical precursor. nih.govacs.org The resulting radical cation of the photocatalyst then interacts with an aniline molecule to regenerate the ground-state photocatalyst and form an aniline radical cation. nih.govacs.org This species subsequently combines with the fluoroalkyl radical to yield the desired product after rearomatization. acs.org This methodology is particularly effective for electron-rich anilines and has been shown to be tolerant of halogen substituents on the aniline ring. nih.govacs.org

An alternative and complementary photoinduced approach avoids external photocatalysts altogether by exploiting the formation of an electron donor-acceptor (EDA) complex. nih.govnih.gov In this system, anilines act as electron donors while a suitable reagent like ethyl difluoroiodoacetate serves as the electron acceptor. nih.govnih.gov This ground-state EDA complex can be directly activated by visible light to generate the necessary radical intermediates for the fluoroalkylation reaction. nih.gov The choice of solvent is crucial for the efficiency of EDA complex formation, with DMSO often proving to be optimal. nih.gov

Efficient and Cost-Effective Processes for Industrial Relevance

For a synthetic route to be industrially viable, it must be both efficient and cost-effective, often starting from inexpensive and readily available materials. google.com A common strategy for producing difluoroanilines involves multi-step processes that begin with simple, low-cost precursors like trichlorobenzene. google.comgoogle.com One patented method for preparing 2,4-difluoroaniline starts with 2,4,5-trichloronitrobenzene. google.comgoogle.com This precursor undergoes a fluorination step where two chlorine atoms are specifically replaced by fluorine. google.com This is followed by a catalytic hydrogenation step, typically using a palladium on carbon (Pd/C) catalyst, which simultaneously reduces the nitro group to an amine and removes the remaining chlorine substituent. google.comgoogle.com

The efficiency of such processes can be significantly enhanced through the use of phase transfer catalysis, which is particularly useful in heterogeneous reactions involving solid and liquid phases. google.com This approach can lead to high yields, with one process reporting a 94% yield for the final product, 2,4-difluoroaniline. google.com The avoidance of expensive reagents, such as the AlCl₃ catalyst required in older methods starting from benzene, further improves the cost-effectiveness of these routes. google.com

Functionalization of Pre-existing Halogenated Aromatic Systems

Another major approach to synthesizing this compound involves the stepwise modification of simpler halogenated aromatic compounds. This allows for the precise installation of the required substituents at specific positions on the aromatic ring.

Selective Halogenation of Difluoroaniline Isomers

The direct halogenation of difluoroaniline isomers requires careful control to achieve the desired regioselectivity. The powerful activating and ortho-, para-directing nature of the amino group makes the 4-position particularly reactive. googleapis.com To prevent over-chlorination or reaction at the wrong site, it is often necessary to employ a blocking group strategy. googleapis.com For example, the para-position can be protected via sulfonamidation, allowing for chlorination at the desired 2- and 6-positions before the protecting group is removed. googleapis.com

Catalytic methods have also been developed to enhance selectivity in halogenation reactions. Arylamines themselves can act as catalysts, forming N-halo arylamine intermediates that serve as selective electrophilic halogen sources. nih.gov The reactivity of such a catalyst can be fine-tuned by altering the electronic properties of its arene component. nih.gov For the synthesis of polychlorinated anilines, reagents like N-chlorosuccinimide (NCS) are commonly used for chlorination. researchgate.net

Amination Reactions of Dichlorodifluorobenzenes

An alternative synthetic pathway involves introducing the amino group onto a pre-functionalized dichlorodifluorobenzene ring. This is typically achieved through a nucleophilic aromatic substitution reaction. A process for preparing 2,6-difluoroaniline from 1,2,3-trichlorobenzene (B84244) demonstrates this principle. google.com After a partial halogen exchange to produce a mixture including 2,6-difluorochlorobenzene, the chloro substituent is selectively replaced by an amino group. google.com This amination is commonly performed by treating the halobenzene with concentrated ammonium hydroxide (B78521) in the presence of a copper-containing catalyst. google.com This method effectively converts a C-Cl bond to a C-N bond without disturbing the more stable C-F bonds.

Derivatization from Related Polychlorinated or Polyfluorinated Anilines

Complex haloanilines can be built up from simpler ones through a sequence of halogenation, nitration, and reduction steps. One documented route to a mixture of 2,6- and 2,4-difluoroaniline starts from 1,3,5-trichlorobenzene. researchgate.net This is first converted to 1-chloro-3,5-difluorobenzene via potassium fluoride exchange. researchgate.net Subsequent dichlorination and nitration, followed by reduction of the nitro group, yields the target difluoroaniline isomers. researchgate.net

Similarly, 2,4-difluoroaniline can be synthesized from 2,4,5-trichloronitrobenzene. google.com This process involves a specific fluorination to replace two chlorine atoms, creating 2,4-difluoro-5-chloronitrobenzene, followed by catalytic hydrogenation to reduce the nitro group and displace the final chlorine atom. google.com These multi-step syntheses demonstrate how the target molecule can be assembled by leveraging the different reactivities of various halogen and nitro substituents on the aniline core.

Yield Optimization and Selectivity Control in Synthesis

Optimizing reaction yields and controlling the selectivity of each synthetic step are critical for the efficient production of a specific isomer like this compound. Control is achieved through the strategic selection of starting materials, reagents, catalysts, and reaction conditions.

For instance, in the synthesis of difluoroanilines from trichloronitrobenzene, selectivity is achieved during the initial fluorination step, and the final hydrogenation is designed to reduce the nitro group while selectively removing a specific chlorine atom. google.com The use of a 5% palladium on carbon catalyst is crucial for this specific transformation, achieving a final product yield of 48% after purification. google.com In amination reactions, the choice of a copper catalyst ensures that the amino group selectively displaces a chlorine atom over a fluorine atom. google.com

The table below summarizes various synthetic strategies for related halogenated anilines, highlighting the conditions used to optimize yield and control selectivity.

Synthetic Goal Starting Material Key Reagents/Catalyst Conditions Yield Selectivity Control Citation
Preparation of 2,4-difluoroaniline2,4,5-trichloronitrobenzene1. Fluorinating agent2. H₂, 5% Pd/C1. Fluorination2. Hydrogenation48%Specific fluorination followed by selective reduction and de-chlorination. google.com
Preparation of 2,4-difluoroaniline2,4-difluoro-5-chloronitrobenzeneH₂, NaOAc, 5% Pd/C60°C, Methanol~70%Catalytic hydrogenation reduces the nitro group and removes chlorine. google.com
Preparation of 2,3-difluoroaniline1,2-dibromo-4,5-difluoro-3-nitrobenzeneH₂, 10% Pd/C, triethylamine50°C, Methanol93%Pd/C catalyst for reduction of nitro group and removal of bromine atoms. chemicalbook.com
Preparation of 2,6-difluoroaniline1,2,3-trichlorobenzene1. KF2. H₂, Pd catalyst3. NH₄OH, Cu catalystMulti-step processN/ASelective reduction of one chloro-isomer and selective amination of the other. google.comgoogle.com
Preparation of 2,6- and 2,4-difluoroaniline mixture1,3,5-trichlorobenzene1. KF2. Cl₂, Nitration3. ReductionMulti-step processN/AHalogen exchange followed by controlled chlorination, nitration, and reduction. researchgate.net
Fluoroalkylation of N,N-dimethylanilinesHalogenated N,N-dimethylanilinesEosin Y, Ethyl difluoroiodoacetate525 nm light, DMFGoodPhotocatalytic system tolerant to existing halogen substituents. nih.govacs.org

Catalytic Systems and Ligand Design for Enhanced Selectivity

Information regarding specific catalytic systems and ligand designs for the targeted synthesis of this compound is not available in the reviewed scientific literature. The development of a selective synthesis would likely require a sophisticated catalyst capable of directing the chlorination and fluorination to the desired positions on the aniline precursor, a challenge that does not appear to have been publicly addressed.

Influence of Reaction Conditions on Product Distribution

Without established synthetic routes, a detailed analysis of how reaction conditions influence the product distribution in the synthesis of this compound cannot be provided. The synthesis of related compounds, such as 2,4-difluoroaniline, often involves the catalytic hydrogenation of a nitrated and halogenated precursor. In these cases, parameters such as temperature, pressure, solvent, and catalyst loading are critical in controlling the reduction of the nitro group and potential dehalogenation side reactions. However, no such data is available for the specific isomeric configuration of this compound.

Given the absence of specific synthetic data for this compound, a detailed discussion of its synthetic methodologies is not possible at this time.

Reactivity Profiles and Chemical Transformations of 2,4 Dichloro 3,6 Difluoroaniline

Electrophilic Aromatic Substitution Reactions on the Halogenated Aniline (B41778) Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reactivity of an aromatic ring towards electrophiles is governed by the electronic properties of its substituents. Activating groups, which donate electron density, stabilize the cationic intermediate (an arenium ion or sigma complex) and increase the reaction rate. wikipedia.orglibretexts.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. minia.edu.eg

In the case of 2,4-dichloro-3,6-difluoroaniline, the aniline ring is substituted with two chlorine and two fluorine atoms, all of which are electron-withdrawing by induction and deactivating towards electrophilic attack. wikipedia.org However, the amine group (-NH₂) is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via resonance. wikipedia.org This activating effect is typically directed to the ortho and para positions relative to the amine.

Nucleophilic Aromatic Substitution Reactions, Particularly Involving Fluorine Displacement

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyhalogenated aromatic compounds. This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). In this compound, the chlorine and fluorine atoms act as these necessary electron-withdrawing groups.

Notably, fluorine atoms are often selectively displaced in SNAr reactions despite being bonded by the strongest carbon-halogen bond. vanderbilt.edu This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step of the reaction. Research on similarly structured polyhaloanilines has shown that nucleophiles, such as thiolate anions, can selectively replace fluorine atoms over other halogens like bromine or iodine. vanderbilt.edu This chemoselectivity allows for precise functionalization of the aromatic core. For instance, the reaction of related polyhalobenzenes with sodium propanethiolate results in the specific displacement of fluorine. vanderbilt.edu

ReactantNucleophileConditionsProductObservation
1,3,5-Tribromo-2,4-difluorobenzene1-Propanethiol / NaHMe₂SO, 90°C, 48h1,3,5-Tribromo-2-fluoro-4-(propylthio)benzeneSelective displacement of one fluorine atom by the thiolate nucleophile. vanderbilt.edu
2,6-Dibromo-3,5-difluoro-4-iodoaniline1-Propanethiol / NaHMe₂SO or EtOHDe-iodination product (1,3-difluoro-4,6-dihalobenzene)No fluorine substitution observed; instead, loss of iodine occurs, likely via a radical intermediate. vanderbilt.edu

Reactions Involving the Amine Functional Group

The primary amine group (-NH₂) is a versatile functional handle that can undergo a variety of chemical transformations, providing access to a wide range of derivatives.

Primary aromatic amines react with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid), to form diazonium salts. google.comgoogle.com This process, known as diazotization, converts the amine group of this compound into a highly useful 2,4-dichloro-3,6-difluorobenzenediazonium salt.

The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas) and can be substituted by a wide array of nucleophiles, many of which are difficult to introduce by other means. This makes the diazonium salt a pivotal intermediate in synthesis.

Reaction NameReagentsSubstituent IntroducedProduct Class
Sandmeyer ReactionCuCl, CuBr, CuCN-Cl, -Br, -CNAryl Halides, Aryl Nitriles
Schiemann ReactionHBF₄ or HPF₆, heat-FAryl Fluorides
Gattermann ReactionCu powder / H⁺-Cl, -BrAryl Halides
HydrolysisH₂O, H₂SO₄, heat-OHPhenols
Hydro-de-diazotizationH₃PO₂-HDeaminated Arenes researchgate.net

The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, allowing it to react with electrophilic carbon atoms in alkylating and acylating agents.

Acylation: The amine group of this compound can be readily acylated by reacting with acid chlorides or acid anhydrides in the presence of a base. This reaction forms a stable amide derivative. N-acylation is often used to protect the amine group during other synthetic steps or to introduce an acyl moiety as part of a larger molecular target. The resulting amide is less basic and less nucleophilic than the parent amine.

Alkylation: N-alkylation can be achieved using alkyl halides. However, polyalkylation is a common side reaction, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org Due to this, direct alkylation is sometimes less controlled than reductive amination, another method for N-alkylation. It is also important to note that the basicity of the amine group can interfere with certain reactions; for example, in Friedel-Crafts reactions, the amine can form a complex with the Lewis acid catalyst, deactivating the aromatic ring towards the desired substitution. libretexts.orgwikipedia.org

TransformationTypical ReagentsFunctional Group Formed
N-AcylationAcetyl chloride (CH₃COCl), Acetic anhydride (B1165640) ((CH₃CO)₂O)Amide (-NHCOR)
N-AlkylationAlkyl halides (e.g., CH₃I, CH₃CH₂Br)Secondary/Tertiary Amine (-NHR, -NR₂)
N-SulfonylationTosyl chloride (TsCl), Mesyl chloride (MsCl)Sulfonamide (-NHSO₂R)

The amine group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imine intermediates can then undergo further reactions, including cyclizations, to generate complex heterocyclic structures. Anilines are common starting materials for the synthesis of a variety of important heterocyclic systems. For example, substituted anilines are used in the construction of quinazolines, indoles, and benzoxazines, which are prevalent scaffolds in medicinal chemistry and materials science. researchgate.net

ReactantReaction TypePotential Heterocyclic Scaffold
Dicarbonyl compounds (e.g., β-ketoesters)Condensation/CyclizationQuinolines
Ortho-formylphenolsCondensation/CyclizationBenzoxazines researchgate.net
Phosgene or equivalentsCondensationIsocyanates (leading to ureas, carbamates)

Metal-Catalyzed Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The halogen substituents on this compound serve as handles for these transformations. The reactivity of halogens in these coupling reactions typically follows the order I > Br > Cl >> F. This differential reactivity allows for selective functionalization.

The C-Cl bonds at positions 2 and 4 are more susceptible to oxidative addition with common palladium catalysts than the highly stable C-F bonds at positions 3 and 6. researchgate.net This allows for selective coupling reactions at the chlorinated positions while leaving the fluorinated positions intact for potential subsequent nucleophilic aromatic substitution. Various named reactions can be employed for this purpose.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura CouplingOrganoboron compounds (e.g., R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), BaseC-C (aryl-aryl, aryl-alkyl) mdpi.com
Buchwald-Hartwig AminationAmines (R₂NH), AmidesPd catalyst, Ligand (e.g., phosphine-based)C-N uni-regensburg.de
Sonogashira CouplingTerminal alkynes (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, BaseC-C (aryl-alkynyl) mdpi.comresearchgate.net
Stille CouplingOrganostannanes (e.g., R-SnBu₃)Pd(0) catalystC-C (aryl-aryl, aryl-vinyl) researchgate.net
Heck ReactionAlkenesPd catalyst, BaseC-C (aryl-vinyl)

These reactions enable the extension of the molecular framework, allowing for the synthesis of highly complex and functionalized derivatives from the this compound core. researchgate.net

Stereochemical Considerations in Synthetic Transformations of this compound

As an achiral molecule, this compound does not possess any chiral centers. Consequently, stereochemical considerations in its synthetic transformations are not intrinsic to the molecule itself but become relevant in reactions that introduce chirality. Such transformations typically involve the use of chiral reagents, catalysts, or auxiliaries to induce stereoselectivity, leading to the formation of enantiomerically enriched or diastereomerically distinct products.

The strategic placement of four different substituents on the aniline ring—two chlorine atoms, two fluorine atoms, and an amino group—presents a unique electronic and steric environment. This substitution pattern can influence the approach of reagents and the stability of transition states in asymmetric syntheses. However, a review of the current scientific literature does not provide specific examples or detailed research findings on the stereochemical outcomes of reactions starting from this compound.

In a hypothetical scenario, if this compound were to be used as a precursor in the synthesis of a chiral molecule, several stereochemical aspects would need to be considered. For instance, in a catalytic asymmetric reaction, the facial selectivity of an incoming reagent would be crucial. The existing substituents on the aniline ring could direct the approach of a chiral catalyst-reagent complex to one face of a prochiral intermediate derived from the aniline.

Furthermore, if the amino group of this compound were to be modified to create a directing group for asymmetric C-H activation, the stereochemical course of the reaction would be of paramount importance. The efficiency and stereoselectivity of such a transformation would depend on the interplay between the electronic properties of the halogen substituents and the steric bulk of the directing group and the chiral catalyst.

Advanced Spectroscopic and Computational Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for predicting the geometric, electronic, and reactive properties of molecules like 2,4-dichloro-3,6-difluoroaniline, providing insights that complement experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict a wide array of properties. nih.gov

These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. Furthermore, DFT is used to calculate thermochemical descriptors that shed light on the molecule's stability and reactivity, including electronic chemical potential, electronegativity, and chemical hardness. For instance, in a study on para-halogenated anilines, the B3LYP method was successfully used to calculate theoretical IR and Raman spectra that showed excellent agreement with experimental results. nih.gov Similar calculations for this compound would yield its predicted vibrational frequencies, aiding in the interpretation of experimental spectra.

Table 1: Illustrative DFT-Calculated Properties for a Halogenated Aniline (B41778) (Example: p-chloroaniline) This table is for illustrative purposes and does not represent data for this compound.

Property Calculated Value
Dipole Moment 4.6195 D
HOMO Energy Value would be calculated
LUMO Energy Value would be calculated

Data adapted from studies on similar compounds. jmaterenvironsci.com

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) are often used alongside DFT to provide a comparative analysis of a molecule's properties. For this compound, ab initio calculations would be used to compute its electronic structure and to predict its vibrational (infrared and Raman) spectra. nih.gov

These calculations provide a theoretical foundation for understanding the molecule's behavior. The computed vibrational frequencies, after being scaled to correct for approximations in the calculations, can be compared with experimental FT-IR and FT-Raman spectra to make detailed vibrational assignments for the fundamental modes of the molecule. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap. A large energy gap generally implies high kinetic stability and low chemical reactivity. The analysis of the atomic coefficients in the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. DFT calculations have been shown to be effective in this type of analysis for various aromatic compounds. mdpi.com

Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a fundamental technique for the structural characterization of molecules. Although specific spectra for this compound are not available in the reviewed literature, the application of these techniques to related compounds demonstrates their utility.

FT-IR and FT-Raman spectra provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds. For an aniline derivative, characteristic bands would be expected for the N-H stretching and bending vibrations of the amino group, as well as C-H, C-N, C-C, C-Cl, and C-F stretching and bending vibrations within the aromatic ring. In studies of similar molecules like 2,6-dibromo-4-nitroaniline, DFT calculations have been used to assign the observed experimental bands to specific vibrational modes of the molecule. nih.gov A similar combined experimental and theoretical approach would be essential for the definitive structural elucidation of this compound.

Table 2: Typical Vibrational Frequency Ranges for Functional Groups in Halogenated Anilines This table provides general frequency ranges and is not specific to this compound.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Amino) Stretching 3300 - 3500
C-H (Aromatic) Stretching 3000 - 3100
C=C (Aromatic) Stretching 1400 - 1600
C-F Stretching 1000 - 1400

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule, making it crucial for distinguishing between isomers and assessing sample purity. For this compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy would each provide vital structural information.

¹H NMR: Would show signals for the aromatic proton and the NH₂ protons. The chemical shift and coupling constants of the aromatic proton would be indicative of its electronic environment, influenced by the adjacent halogen and amino groups.

¹³C NMR: Would provide signals for each unique carbon atom in the benzene (B151609) ring. The chemical shifts would be heavily influenced by the attached substituents (chlorine, fluorine, or the amino group), allowing for the assignment of each carbon.

¹⁹F NMR: Is particularly important for fluorinated compounds. It would show distinct signals for the two non-equivalent fluorine atoms, and their coupling with each other and with nearby protons would help confirm their positions on the aromatic ring.

¹⁵N NMR: Although less common, it could provide information about the electronic environment of the nitrogen atom in the amino group.

While specific NMR data for this compound is not published, the analysis of related compounds like 2,4-difluoroaniline (B146603) and 2,6-dichloroaniline (B118687) demonstrates how chemical shifts and coupling patterns are used for unambiguous structure confirmation. youtube.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern, typically generated by techniques like electron ionization (EI), would provide further structural clues. Common fragmentation pathways for anilines and halogenated aromatic compounds include the loss of the amino group, halogen atoms, or small molecules like HCN. youtube.comyoutube.com The analysis of these fragments helps to piece together the structure of the original molecule. For example, the fragmentation of alkyl halides and amines follows predictable pathways such as alpha-cleavage. A detailed analysis of the fragmentation of this compound would be essential for its unequivocal identification.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
p-chloroaniline
2,6-dibromo-4-nitroaniline
2,4-difluoroaniline
2,6-dichloroaniline
1,3,5-trichlorobenzene (B151690)
4-bromoaniline
4-fluoroaniline
2-(methylthio)aniline
nitroaniline
aniline
anisole
o-nitroanisole
p-nitroanisole
o-chloroanisole
p-chloroanisole
nitrobenzene
benzaldehyde
benzonitrile
o-nitrobenzonitrile
m-nitrobenzonitrile
p-nitrobenzonitrile
methanol
chlorohexane
ether
tropylium ion
4-amino-2,6-dichloropyridine

Computational Docking Studies for Ligand-Receptor Interactions (Purely Theoretical Investigations)

The primary goal of molecular docking is to simulate the binding process and calculate a "docking score," which estimates the binding affinity between the ligand and the receptor. nih.gov A lower docking score generally indicates a more favorable binding interaction. The process involves preparing the 3D structures of both the ligand and the receptor and then using a docking algorithm to explore various possible binding poses of the ligand within the receptor's active site. nih.gov

Key interactions that are analyzed in docking studies include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. The amino group (-NH2) of this compound can act as a hydrogen bond donor, while the fluorine and chlorine atoms can act as weak hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic ring of the aniline derivative contributes to hydrophobic interactions with nonpolar residues in the receptor's binding pocket. nih.gov

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that can influence binding affinity and specificity.

For instance, in a hypothetical docking study of this compound with a target protein, researchers would analyze the binding energy and the specific amino acid residues involved in the interaction. An example of how docking results are typically presented is shown in the table below, based on studies of similar compounds.

Table 1: Hypothetical Docking Interaction Data for a Halogenated Aniline Derivative

Interacting ResidueInteraction TypeDistance (Å)
HIS 240Hydrogen Bond2.9
VAL 147Hydrophobic3.5
TYR 249Pi-Pi Stacking4.2
HIS 194Halogen Bond (Cl)3.1

This table is illustrative and based on methodologies described in studies on related compounds. jlu.edu.cn

Such theoretical investigations provide valuable insights into the potential biological targets of a compound and can guide the design of new molecules with improved activity. jlu.edu.cn

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing how variations in molecular properties (descriptors) affect activity, QSAR models can predict the activity of new, untested compounds. mdpi.com

Data Set Selection: A series of structurally related compounds with experimentally determined activities is chosen. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of atoms.

Geometric: Related to the 3D structure of the molecule.

Quantum-Chemical: Such as HOMO/LUMO energies, dipole moment, and partial charges. aimspress.com

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

A typical QSAR equation might look like this:

Log(Activity) = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant

In a study on monosubstituted anilines, the 1-octanol/water partition coefficient (log KOW), a measure of hydrophobicity, was found to be a good predictor of toxicity. nih.gov For di- and tri-substituted halogenated anilines like this compound, the influence of electronic effects from multiple halogen atoms would also be a critical descriptor.

Table 2: Key Molecular Descriptors in QSAR Studies of Halogenated Aromatic Compounds

DescriptorDescriptionTypical Influence on Activity
LogP (or Log KOW) Octanol-water partition coefficient; measures hydrophobicity.Can be positively or negatively correlated depending on the biological system. nih.gov
Hammett constants (σ) Quantify the electron-donating or -withdrawing effect of substituents.Important for interactions involving electronic effects. nih.gov
Molar Refractivity (MR) Relates to the volume of the molecule and its polarizability.Often related to steric interactions and binding site fit. aimspress.com
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and ability to cross biological membranes.
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals.Relate to the molecule's reactivity and ability to participate in charge transfer. aimspress.com

This table summarizes common descriptors and their significance as reported in various QSAR studies. nih.govnih.govaimspress.com

By applying QSAR methodologies to a series of analogs of this compound, researchers could predict its potential biological activities and prioritize it for further experimental testing. mdpi.com

Chemical Reactivity and Synthetic Applications

Reactions at the Amino Group

The amino group of 2,4-dichloro-3,6-difluoroaniline is a key site of reactivity. It can undergo a variety of reactions common to primary aromatic amines, such as acylation, alkylation, and diazotization. knowde.com Acylation, for example, can be used to protect the amino group or to introduce new functional moieties. Diazotization, the reaction with nitrous acid, converts the amino group into a diazonium salt, which is a versatile intermediate that can be substituted with a wide range of nucleophiles, including halogens, hydroxyl groups, and cyano groups. This allows for further functionalization of the aromatic ring.

Electrophilic and Nucleophilic Aromatic Substitution

The halogen substituents on the aromatic ring of this compound significantly influence its susceptibility to further substitution reactions. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the deactivating effect of the four halogen atoms will make such reactions more challenging compared to unsubstituted aniline (B41778). Nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms, is also a possibility, particularly with the fluorine atoms, which are generally better leaving groups in such reactions under certain conditions. The specific substitution pattern on the ring will dictate the regioselectivity of these reactions.

Role as a Building Block in Medicinal and Materials Chemistry

Halogenated anilines are important building blocks in the synthesis of pharmaceuticals and advanced materials. guidechem.comossila.comnih.gov The unique substitution pattern of this compound makes it a potentially valuable precursor for the synthesis of complex molecules with specific biological activities or material properties. For instance, the incorporation of fluorine atoms into drug molecules can often enhance their metabolic stability and binding affinity. In materials science, halogenated aromatic compounds are used in the synthesis of polymers, liquid crystals, and other functional materials. libretexts.org The specific reactivity of this compound could be exploited to create novel materials with tailored electronic or optical properties.

Environmental Considerations and Degradation Pathways

Photodegradation Mechanisms of Halogenated Anilines

Photodegradation, or the breakdown of compounds by light, is a significant environmental attenuation process for many organic pollutants. For halogenated anilines, this process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment.

The photodegradation of halogenated anilines in aqueous environments is often initiated by the homolytic cleavage of the carbon-halogen bond, leading to the formation of a highly reactive aryl radical and a halogen radical. The energy required for this bond scission is typically provided by ultraviolet (UV) radiation from sunlight. The subsequent reactions of these radicals with water and other environmental constituents can lead to a variety of transformation products.

Another key mechanism in the photodegradation of anilines involves reactions with photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide radicals (O₂⁻•). These highly reactive species can attack the aromatic ring or the amino group, leading to hydroxylation, dehalogenation, and eventual mineralization of the compound. The rate and extent of photodegradation are influenced by various environmental factors, including the intensity and wavelength of light, pH, the presence of natural organic matter (which can act as a photosensitizer or a quencher), and the concentration of dissolved oxygen.

Research on the photodegradation of chloroanilines has shown that the process often follows pseudo-first-order kinetics. researchgate.net The mechanism can involve the initial cleavage of the C-Cl bond, followed by a series of oxidation and hydroxylation steps. It is plausible that 2,4-Dichloro-3,6-difluoroaniline would undergo a similar initial step, with the cleavage of either a C-Cl or a C-F bond. The relative bond strengths would influence which halogen is preferentially removed.

Table 1: Key Processes in the Photodegradation of Halogenated Anilines

Process Description Key Reactive Species Potential Products
Direct Photolysis Absorption of UV radiation by the aniline (B41778) molecule leading to bond cleavage.-Aryl radicals, Halogen radicals
Indirect Photolysis Degradation initiated by light-absorbing substances in the environment.Hydroxyl radical (•OH), Singlet oxygen (¹O₂), Superoxide radical (O₂⁻•)Hydroxylated anilines, Dehalogenated anilines, Ring-cleavage products

Microbial Degradation and Biotransformation Pathways (Inferred from Related Compounds)

The initial steps in the microbial degradation of halogenated aromatics often involve either an oxidative or a reductive dehalogenation. Under aerobic conditions, dioxygenase enzymes can hydroxylate the aromatic ring, leading to the formation of catechols. These catechols are then susceptible to ring cleavage by other enzymes, breaking down the aromatic structure into smaller, more readily metabolizable molecules. For instance, Pseudomonas fluorescens has been shown to degrade 3,4-dichloro- and 3,4-difluoroaniline. sigmaaldrich.comresearchgate.net The degradation of 3,4-difluoroaniline by this bacterium was accompanied by intensive defluorination and involved the activity of catechol 2,3-dioxygenase. sigmaaldrich.comresearchgate.net

Under anaerobic conditions, reductive dehalogenation is a more common initial step. This process involves the removal of a halogen atom and its replacement with a hydrogen atom, a reaction catalyzed by dehalogenase enzymes. This can make the resulting molecule less toxic and more susceptible to further degradation.

The degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which shares structural similarities with dichlorinated anilines, has been extensively studied. mdpi.comnih.gov The pathway typically involves the formation of 2,4-dichlorophenol, which is then hydroxylated to form a dichlorocatechol. nih.gov Subsequent ring cleavage leads to the breakdown of the aromatic ring. nih.gov It is conceivable that a similar pathway involving initial hydroxylation and subsequent ring cleavage could be a potential route for the microbial degradation of this compound.

Table 2: Inferred Microbial Degradation Pathways for this compound Based on Related Compounds

Step Enzymatic Process Key Enzymes (Examples) Intermediate Products (Inferred)
Initial Attack Oxidative dehalogenation/hydroxylation or Reductive dehalogenationDioxygenases, DehalogenasesDichlorodifluorophenols, Monochlorodifluoroanilines
Ring Activation HydroxylationMonooxygenasesDichlorodifluorocatechols
Ring Cleavage Ortho or Meta cleavageCatechol 1,2-dioxygenase, Catechol 2,3-dioxygenaseHalogenated muconic acids or semialdehydes
Further Metabolism Various enzymatic reactionsDehalogenases, Hydrolases, ReductasesTricarboxylic acid (TCA) cycle intermediates

Advanced Oxidation Processes for Environmental Transformation Studies

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.govresearchgate.net AOPs are considered highly effective for the degradation of persistent organic pollutants that are resistant to conventional treatment methods. nih.gov

Common AOPs include ozonation (O₃), ozonation with hydrogen peroxide (O₃/H₂O₂), UV/H₂O₂, and Fenton-based processes (Fe²⁺/H₂O₂). nih.gov These methods generate highly reactive hydroxyl radicals, which are non-selective and can rapidly oxidize a wide range of organic compounds. The reaction of •OH with aromatic compounds typically proceeds via electrophilic addition to the aromatic ring, leading to the formation of hydroxylated intermediates. Subsequent reactions can result in ring cleavage and ultimately, the mineralization of the pollutant to carbon dioxide, water, and inorganic halides.

Given the recalcitrant nature of many halogenated aromatic compounds, AOPs represent a promising technology for their removal from contaminated environments. For this compound, treatment with AOPs would likely lead to its rapid transformation. The hydroxyl radicals would attack the aromatic ring, leading to the formation of hydroxylated and dehalogenated intermediates. The presence of both chlorine and fluorine atoms on the aromatic ring may influence the reaction kinetics and the specific transformation products formed. Studies on the photocatalytic degradation of other chloroanilines have demonstrated the effectiveness of AOPs in their complete degradation. researchgate.net

Table 3: Overview of Advanced Oxidation Processes (AOPs) for the Transformation of Halogenated Anilines

AOP Method Primary Oxidant Mechanism of •OH Generation Potential Advantages
UV/H₂O₂ Hydroxyl Radical (•OH)Photolysis of hydrogen peroxideNo sludge production, effective for a wide range of compounds
Ozonation (O₃) Ozone, Hydroxyl Radical (•OH)Decomposition of ozone in waterStrong disinfectant, can partially oxidize pollutants
Fenton (Fe²⁺/H₂O₂) Hydroxyl Radical (•OH)Catalytic decomposition of H₂O₂ by Fe²⁺High reaction rates, can be cost-effective
Photo-Fenton Hydroxyl Radical (•OH)Fenton reaction enhanced by UV lightIncreased efficiency compared to Fenton process
Heterogeneous Photocatalysis (e.g., TiO₂) Hydroxyl Radical (•OH)UV irradiation of a semiconductor catalystCatalyst can be reused, potential for complete mineralization

Q & A

Q. What are the standard synthetic routes for 2,4-dichloro-3,6-difluoroaniline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential halogenation of aniline derivatives. A common approach is the Schiemann reaction, where fluorination is achieved via diazotization followed by thermal decomposition of the diazonium tetrafluoroborate intermediate. Chlorination can be performed using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 under controlled temperatures (0–5°C) to avoid over-chlorination . For regioselectivity, steric and electronic effects of substituents must be considered. For example, fluorination at the 3- and 6-positions may require directing groups like nitro or bromo, which are later reduced or replaced .

Q. Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)Key Challenges
Diazotization/FluorinationNaNO2\text{NaNO}_2, HBF4\text{HBF}_4, heat65–75Competing side reactions
Direct ChlorinationSO2Cl2\text{SO}_2\text{Cl}_2, Fe catalyst50–60Isomer formation

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR are critical for confirming substitution patterns. For instance, 19F^{19}\text{F} NMR chemical shifts at δ −110 to −120 ppm indicate aromatic fluorine atoms, while chlorine substituents influence splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C6H3Cl2F2N\text{C}_6\text{H}_3\text{Cl}_2\text{F}_2\text{N}, exact mass 213.96 g/mol) and fragmentation pathways .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when isomers are possible .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Classified as a UN 2811 toxic solid (6.1 hazard category), it requires:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to limit inhalation exposure (<0.1 mg/m³).
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
  • Storage : In airtight containers away from oxidizers, under nitrogen at 4°C .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence electrophilic aromatic substitution (EAS) in this compound?

Methodological Answer: Fluorine’s strong −I/+M effects direct electrophiles to meta/para positions, while chlorine’s −I/−M effects compete. Computational studies (DFT) predict reactivity:

  • Nitration : Favors the 5-position due to fluorine’s resonance donation.
  • Sulfonation : Prefers the 4-position via chlorine’s inductive deactivation.
    Experimental validation requires low-temperature EAS with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 and monitoring via LC-MS to track regioselectivity .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

  • Protecting Groups : Acetylation of the amine (-NH2_2) reduces unwanted nucleophilic side reactions during cross-coupling (e.g., Suzuki-Miyaura) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize transition states in Pd-catalyzed reactions.
  • Temperature Control : Slow addition of reagents at −20°C minimizes polysubstitution .

Q. How is this compound utilized in synthesizing bioactive molecules, and what are key intermediates?

Methodological Answer: It serves as a precursor for:

  • Agrochemicals : Coupling with pyridine derivatives yields herbicides (e.g., fluxapyroxad intermediates) via Ullmann or Buchwald-Hartwig amination .
  • Pharmaceuticals : Reaction with trifluoromethyl ketones forms β-amino alcohols, key in kinase inhibitors (e.g., LY2835219) .

Q. Table 2: Key Derivatives and Applications

DerivativeSynthetic RouteApplication
4-Bromo-2,6-difluoroanilineBromination with Br2\text{Br}_2Anticancer agents
3,5-Dichloro-2,4-difluoroanilineDirected chlorinationAntimicrobial scaffolds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.